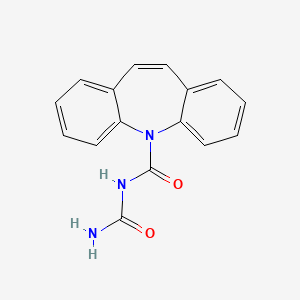

N-Carbamoyl Carbamazepine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-carbamoylbenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-15(20)18-16(21)19-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)19/h1-10H,(H3,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYQIRGCBFIMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747287 | |

| Record name | N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219170-51-0 | |

| Record name | (5H-Dibenzo(b,f)azepin-5-ylcarbonyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219170510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5H-DIBENZO(B,F)AZEPIN-5-YLCARBONYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SF4XM6M0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Carbamoyl Carbamazepine

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of N-Carbamoyl Carbamazepine, a significant derivative and known impurity of the widely used anticonvulsant drug, Carbamazepine. Intended for researchers, scientists, and drug development professionals, this document details a robust synthetic protocol, explains the underlying reaction mechanisms, and outlines a multi-technique analytical approach for unambiguous structural confirmation and purity assessment. By integrating field-proven insights with authoritative references, this guide serves as a practical resource for the preparation and validation of this important compound.

Introduction

Carbamazepine (CBZ), a dibenzo[b,f]azepine derivative, is a cornerstone medication for the treatment of epilepsy and neuropathic pain.[1] Its chemical structure, 5H-dibenzo[b,f]azepine-5-carboxamide, features a reactive carboxamide group.[2] During the synthesis of Carbamazepine or under certain storage conditions, various related substances and impurities can form. The identification, synthesis, and characterization of these impurities are critical for ensuring the safety and efficacy of the final drug product, as mandated by regulatory bodies.[3]

This compound, also known as (5H-Dibenzo[b,f]azepin-5-yl-carbonyl)urea or Carbamazepine EP Impurity C, is one such critical derivative.[4][5] Its structure consists of the Carbamazepine molecule with an additional carbamoyl group attached to the nitrogen of the primary carboxamide, forming an acylurea moiety. Understanding its synthesis and analytical profile is essential for developing methods to control its presence in Carbamazepine active pharmaceutical ingredients (APIs) and for its use as a reference standard in quality control assays.[6][7]

This guide provides a detailed methodology for the synthesis of this compound from Carbamazepine and a comprehensive characterization workflow to validate its identity, structure, and purity.

Synthesis of this compound

The synthesis of this compound is predicated on the reaction of Carbamazepine with isocyanic acid. This reaction leverages the nucleophilicity of the nitrogen atom in Carbamazepine's carboxamide group. For practical laboratory synthesis, isocyanic acid is conveniently generated in situ from the reaction of sodium cyanate with a carboxylic acid, such as acetic acid.[8]

Principle of Synthesis & Mechanistic Insight

The core of the synthesis is the nucleophilic addition of the amide nitrogen of Carbamazepine to the electrophilic carbon of isocyanic acid (HNCO). The reaction proceeds as follows:

-

Generation of Isocyanic Acid: Sodium cyanate (NaOCN) is protonated by acetic acid (CH₃COOH) to generate isocyanic acid.

-

Nucleophilic Attack: The nitrogen atom of the -CONH₂ group of Carbamazepine acts as a nucleophile, attacking the carbonyl carbon of isocyanic acid.

-

Proton Transfer: A subsequent proton transfer results in the final this compound product.

The choice of acetic acid as the solvent and reagent is causal; it effectively dissolves the reactants and provides the necessary acidic environment to generate the reactive isocyanic acid species without being strongly acidic enough to cause degradation of the Carbamazepine structure.[8] The reaction temperature is maintained at a moderate level (e.g., 60°C) to ensure a sufficient reaction rate while minimizing the formation of potential by-products.

Experimental Protocol: Step-by-Step Synthesis

Materials:

-

Carbamazepine (CBZ)

-

Sodium Cyanate (NaOCN)

-

Glacial Acetic Acid

-

Deionized Water

-

Toluene (for optional recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g of Carbamazepine in 100 mL of glacial acetic acid.

-

Heating: Begin stirring the suspension and heat the mixture to 60°C. The Carbamazepine will partially dissolve.

-

Reagent Addition: Once the temperature is stable at 60°C, add 5.5 g of sodium cyanate in small portions over a period of 1.5 to 2 hours. The reaction is exothermic, and portion-wise addition helps control the temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Crystallization and Isolation: Cool the reaction mixture to room temperature (18-20°C) and continue stirring for another hour to allow the product to fully precipitate.

-

Filtration: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid (the filter cake) with a 9:1 mixture of acetic acid and water (2 x 15 mL), followed by a final wash with deionized water to remove residual acid and salts.

-

Drying: Dry the product under vacuum at 50-60°C to a constant weight. The expected yield is approximately 85-90%.

-

Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent such as toluene.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the synthesized this compound. This self-validating system ensures that data from orthogonal methods converge to confirm the product's identity and purity.

Physicochemical Properties

The synthesized compound should be an off-white to pale yellow solid, consistent with literature descriptions.[5]

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₃N₃O₂ | [5] |

| Molecular Weight | 279.29 g/mol | [5] |

| Appearance | Off-White to Pale Yellow Solid | [5] |

| Melting Point | 169-171°C | [5] |

Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound is distinct from that of Carbamazepine due to the introduction of the second carbamoyl (acylurea) moiety.

| Wavenumber (cm⁻¹) | Assignment | Rationale for Identification |

| ~3450-3500 | N-H Stretch (Amine) | Corresponds to the terminal -NH₂ group. |

| ~3200-3400 | N-H Stretch (Urea/Amide) | Broader bands from the N-H groups involved in hydrogen bonding. |

| ~1710-1730 | C=O Stretch (Acylurea) | Asymmetric stretch of the -CO-NH-CO- group, a key indicator of product formation. |

| ~1670-1690 | C=O Stretch (Acylurea/Amide) | Symmetric stretch of the acylurea group and the original amide carbonyl. This region will be complex compared to the single C=O peak in Carbamazepine (~1675 cm⁻¹).[9] |

| ~1600, ~1480 | C=C Stretch | Aromatic ring vibrations. |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons (7.0-8.0 ppm) and the two vinyl protons of the azepine ring (~6.9 ppm), similar to Carbamazepine.[1] Crucially, new, broad signals corresponding to the N-H protons of the acylurea group will appear, and their integration will be consistent with the proposed structure. The original -CONH₂ protons will also be present.

-

¹³C NMR: The spectrum will confirm the presence of 16 carbon atoms. A key indicator of successful synthesis is the appearance of a new carbonyl carbon signal for the added carbamoyl group, in addition to the original amide carbonyl carbon.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at m/z 280.3. The molecular weight of Carbamazepine is 236.27.[6] The mass difference of ~43 Da corresponds precisely to the addition of an HNCO group.

-

Fragmentation: A characteristic fragmentation pathway involves the loss of isocyanic acid (HNCO), leading to a fragment ion at m/z 237, which corresponds to the protonated Carbamazepine molecule.[10] This provides strong evidence for the N-Carbamoyl structure.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of the synthesized compound and for separating it from the starting material (Carbamazepine) and any potential side products.[11][12]

HPLC Protocol (Adapted from USP Method)

This method is based on established protocols for Carbamazepine and its impurities, ensuring its robustness and specificity.[13]

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and separation for aromatic compounds.[11] |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid | Provides good resolution and peak shape for Carbamazepine and its more polar derivatives. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 230 nm | Carbamazepine and its derivatives have strong chromophores that absorb in this UV region.[13] |

| Column Temp. | 25°C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Under these conditions, this compound, being more polar than Carbamazepine, is expected to have a shorter retention time. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Integrated Characterization Workflow

The following diagram illustrates how the synthesis and various analytical techniques form a cohesive, self-validating workflow for producing and confirming this compound.

Caption: Logic diagram for the validation of synthesized this compound.

Conclusion

This guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The synthetic protocol, based on the in situ generation of isocyanic acid, is efficient and reproducible. The comprehensive characterization strategy, employing a suite of spectroscopic and chromatographic techniques, provides a robust framework for validating the molecular structure and ensuring the purity of the final compound. The methodologies and data presented herein serve as a valuable resource for pharmaceutical scientists engaged in impurity synthesis, reference standard qualification, and the overall quality control of Carbamazepine.

References

-

Datar, P. A. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 5(4), 213-222. Available at: [Link]

-

Džodić, P., Živanović, L., Jocić, B., & Zelić, A. (2010). Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography. Journal of AOAC International, 93(4), 1139-1145. Available at: [Link]

-

El-Gindy, A., Emara, S., & Mostafa, A. (2021). Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine, along with two potential impurities and three formulation excipients. RSC Advances, 11(13), 7436-7447. Available at: [Link]

-

Rao, R. N., Kumar, A., Narsimha, R., & Ramesh, A. (2006). Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1644-1649. Available at: [Link]

-

Dittmann, T., et al. (2020). Specific adsorption sites and conditions derived by thermal decomposition of activated carbons and adsorbed carbamazepine. Water Research, 173, 115569. Available at: [Link]

-

Patel, H., et al. (2023). A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. International Journal of Pharmaceutical and Drug Analysis, 11(4), 1-10. Available at: [Link]

-

Datar, P. A. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. ResearchGate. Available at: [Link]

-

Al-Rekabi, F. M. (2017). Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Diffe. International Journal of Pharmaceutical Quality Assurance, 8(4), 136-139. Available at: [Link]

-

Atar, V. (2022). Outline of Analytical Dibenzazepine Derivative, Carbamazepine. Journal of Analytical & Bioanalytical Techniques, 13(9). Available at: [Link]

-

Aboul-Enein, H. Y., & Al-Badr, A. A. (1980). Analytical Profile of Carbamazepine. In K. Florey (Ed.), Analytical Profiles of Drug Substances (Vol. 9, pp. 87-106). Academic Press. Available at: [Link]

-

Josh_Tutorials. (2020, April 27). CARBAMAZEPINE SYNTHESIS [Video]. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2554, Carbamazepine. Retrieved from [Link]

- Schutz, H., & Schunack, W. (2006). Process for producing carbamazepine. U.S. Patent No. 7,015,322 B1.

-

Pricl, S., et al. (2004). A theoretical and spectroscopic study of carbamazepine polymorphs. Journal of Raman Spectroscopy, 35(8-9), 677-685. Available at: [Link]

-

de Campos, D. P., et al. (2022). Polymorphism and Pharmacological Assessment of Carbamazepine. Molecules, 27(18), 5897. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Carbamazepine in NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Pharmacopeia. (2006). USP Monographs: Carbamazepine. USP29-NF24. Available at: [Link]

-

Torres, H., & González-de la Parra, M. (2018). Carbamazepine (antiepileptic) synthesis III. ResearchGate. Available at: [Link]

-

Li, S., et al. (2017). Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. Crystals, 7(12), 374. Available at: [Link]

-

Goud, N. R., et al. (2021). Fabrication of Carbamazepine Cocrystals: Characterization, In Vitro and Comparative In Vivo Evaluation. AAPS PharmSciTech, 22(3), 102. Available at: [Link]

-

Pharmacy 180. (n.d.). Carbamazepine | Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of Carbamazepine. Retrieved from [Link]

Sources

- 1. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbamazepine [webbook.nist.gov]

- 3. Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine, along with two potential impurities and three formulation excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | 1219170-51-0 [chemicalbook.com]

- 6. カルバマゼピン United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. 卡马西平 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. US7015322B1 - Process for producing carbamazepine - Google Patents [patents.google.com]

- 9. Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Chemical Structure Elucidation of N-Carbamoyl Carbamazepine

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Carbamoyl Carbamazepine

Carbamazepine (CBZ), a cornerstone in the treatment of epilepsy and neuropathic pain, is a well-characterized 5H-dibenzo[b,f]azepine-5-carboxamide.[1][2] Its manufacturing process, like any chemical synthesis, can result in the formation of related impurities. One such process-related impurity, designated as Carbamazepine EP Impurity C, is this compound (NCC).[3][4] The accurate identification and structural confirmation of such impurities are not merely academic exercises; they are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This guide will walk through the logical and experimental workflow for the unambiguous structural elucidation of NCC, from a proposed synthetic route to the multi-technique spectroscopic analysis required for confirmation. We will operate from the perspective of having isolated this impurity and now needing to prove its structure definitively.

Proposed Synthesis: A Logic-Driven Approach

To confirm the identity of an unknown impurity, it is often invaluable to synthesize the suspected compound independently. This provides an authentic reference standard for direct comparison. The synthesis of NCC can be logically deduced from the known chemistry of Carbamazepine and its precursors.

The most direct route involves the reaction of 5H-dibenzo[b,f]azepine-5-carbonyl chloride with urea. This approach is predicated on the well-established reactivity of acyl chlorides with nucleophilic nitrogen atoms.

Rationale for Synthetic Pathway

The chosen pathway leverages a highly reactive and commercially available or readily synthesized precursor, 5H-dibenzo[b,f]azepine-5-carbonyl chloride.[2][5] Urea presents two nucleophilic primary amine groups. A single acylation event on one of these amines by the carbonyl chloride yields the target N-carbamoyl linkage. The second amide group of urea remains intact, forming the characteristic ureide structure of the final product.

Diagram: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride

-

Suspend Carbamazepine (1.0 eq) in anhydrous toluene.

-

Add a solution of phosgene (or a safer equivalent like triphosgene) (1.2 eq) in toluene dropwise at room temperature under an inert atmosphere (N₂).

-

Stir the reaction mixture for 24 hours. The formation of the carbonyl chloride can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 5H-dibenzo[b,f]azepine-5-carbonyl chloride, which can be used directly in the next step.

Step 2: Synthesis of this compound (NCC)

-

Dissolve urea (1.5 eq) in anhydrous dioxane containing a non-nucleophilic base such as triethylamine (2.0 eq) to act as an acid scavenger.

-

Add a solution of the crude 5H-dibenzo[b,f]azepine-5-carbonyl chloride (1.0 eq) from Step 1 in anhydrous dioxane dropwise to the urea solution with vigorous stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by HPLC.

-

Upon completion, filter the mixture to remove triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure this compound.

Spectroscopic Structure Elucidation Workflow

The core of the elucidation process lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they build an irrefutable case. The isolated impurity and the synthesized standard must be analyzed in parallel, and their data must match perfectly.

Diagram: Elucidation Workflow

Caption: Integrated workflow for the spectroscopic elucidation of NCC.

Mass Spectrometry (MS): The First Clue

Objective: To determine the molecular weight and elemental formula of the molecule.

Expected Results: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source is the method of choice.

-

Molecular Ion: The molecular formula for NCC is C₁₆H₁₃N₃O₂. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 280.1030 Da. This immediately distinguishes it from Carbamazepine (C₁₅H₁₂N₂O, [M+H]⁺ ≈ 237.1022 Da).[6]

-

Fragmentation Pattern: The power of MS/MS is in analyzing fragmentation. The bond between the two carbonyl groups is a likely point of cleavage.

-

A key fragment would be the loss of isocyanic acid (HNCO, 43 Da) and an amino group (NH₂, 16 Da), leading to the stable iminostilbene cation at m/z 193/194, a characteristic fragment also seen in Carbamazepine's spectrum.[7]

-

Another expected fragmentation would be the cleavage to form the 5H-dibenzo[b,f]azepine-5-carbonyl cation [M-NHCONH₂]⁺ at m/z 221.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Objective: To identify the specific functional groups present, particularly the two distinct carbonyl environments.

Expected Results: The FTIR spectrum provides clear evidence of the added carbamoyl group.

-

N-H Stretching: Expect multiple sharp peaks in the 3200-3500 cm⁻¹ region, corresponding to the N-H stretches of the two amide-like groups. This will be more complex than the single N-H₂ stretch seen in Carbamazepine (approx. 3465 cm⁻¹).[8][9]

-

C=O Stretching: This is the most diagnostic region. Carbamazepine shows a strong carbonyl stretch around 1675 cm⁻¹.[1] For NCC, two distinct C=O stretching bands are predicted due to their different chemical environments (one adjacent to the azepine nitrogen, the other in the urea moiety). These would likely appear as a broadened or two closely spaced, strong absorptions in the 1670-1720 cm⁻¹ range.

-

C-N Stretching: Strong bands in the 1200-1400 cm⁻¹ region will confirm the presence of C-N bonds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Objective: To establish the precise connectivity of all atoms in the molecule, confirming the placement of the N-carbamoyl group. 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments are essential.

Predicted NMR Data for this compound (in DMSO-d₆)

| Technique | Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |

| ¹H NMR | ~10.5 - 11.5 (s, 1H) | N-H proton between the two carbonyls. Expected to be downfield due to deshielding and potential hydrogen bonding. |

| ~7.3 - 7.8 (m, 8H) | Aromatic protons of the dibenzo[b,f]azepine core. The pattern will be similar but subtly different from Carbamazepine due to the change in the electronic nature of the N-substituent. | |

| ~7.0 (s, 2H) | Olefinic protons (-CH=CH-) of the seven-membered ring. | |

| ~6.5 - 7.0 (br s, 2H) | Terminal -NH₂ protons of the urea moiety. Expected to be broad due to quadrupole effects and exchange. | |

| ¹³C NMR | ~165-170 | Carbonyl carbon (C=O) attached to the azepine nitrogen. |

| ~155-160 | Carbonyl carbon (C=O) of the terminal urea group. | |

| ~125-145 | Aromatic and Olefinic carbons of the dibenzo[b,f]azepine core. Specific shifts will be assigned using 2D NMR. |

The Power of 2D NMR:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to.[10] It would be used to definitively assign the signals for the aromatic and olefinic CH groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for proving the overall structure.[11][12] It shows correlations between protons and carbons that are 2 or 3 bonds away. The most critical correlation to observe would be between the N-H proton (predicted at ~10.5-11.5 ppm) and both carbonyl carbons (predicted at ~165-170 and ~155-160 ppm), providing irrefutable evidence of the -CO-NH-CO- linkage. Further correlations from the aromatic protons closest to the azepine nitrogen to the first carbonyl carbon would lock the entire N-carbamoyl group onto the core structure.

Conclusion: A Self-Validating System

The structural elucidation of this compound is a prime example of a self-validating analytical workflow. The molecular formula from HRMS provides a constraint that must be satisfied by both FTIR and NMR. The functional groups identified by FTIR must be present in the final structure determined by NMR. Finally, the detailed connectivity map from 2D NMR must account for every atom and every observed signal across all techniques. When the data from an isolated impurity perfectly matches that of a logically synthesized reference standard across all of these analytical platforms, the structure is considered unambiguously confirmed. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is fundamental to maintaining the quality and safety of pharmaceutical products.

References

-

Thomas, S., Mathela, C. S., Agarwal, A., & Paul, S. K. (2011). Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 423-428. Available from: [Link]

-

Veeprho. (n.d.). Carbamazepine EP Impurity C | CAS 1219170-51-0. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Carbamazepine-impurities. Retrieved from [Link]

- Al-Omair, M. A. (2013). Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Diffe. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 128-132.

-

Mohammad, A., et al. (2021). Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. Organic Process Research & Development, 25(7), 1634-1645. Available from: [Link]

-

Wang, Y., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1234. Available from: [Link]

-

El-Subbagh, H. I., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PLOS ONE, 18(1), e0279895. Available from: [Link]

-

ResearchGate. (n.d.). Production and MS³ spectra of carbamazepine (A,C) and... Retrieved from [Link]

-

Manoj, S., & Thilagavathy, P. (2011). FTIR, FTR and UV-Vis Analysis of Carbamazepine. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 685-695. Available from: [Link]

-

Balaure, P., et al. (2012). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 57(11-12), 937-943. Available from: [Link]

- Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731-3738.

-

National Institute of Standards and Technology. (n.d.). Carbamazepine. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Carbamazepine. National Center for Biotechnology Information. Retrieved from [Link]

-

Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 407. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) FTIR, FTR and UV-Vis analysis of carbamazepine. Retrieved from [Link]

- Mogilaiah, K., et al. (2005). Synthesis of 5H-Dibenzo(b,f)azepine-5-carboxylic Acid [3-Chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amide Derivatives. Indian Journal of Chemistry, Section B, 44B, 2082-2086.

-

ResearchGate. (n.d.). Synthesis of New Dibenzo[b,f]azepine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of carba-mazepine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of carbamazepine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of some 5H-dibenzo (b,f)azepine-5-carboxamido-4'-aryl-3'-aryl piperazine-2'-azetidinone derivatives. Retrieved from [Link]

-

Robinson, J. L., et al. (2016). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 105(6), 1833-1839. Available from: [Link]

-

ResearchGate. (n.d.). The 1 H NMR fragment of the spectrum of carbamazipin (top) and the... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Carbamazepine. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-15 N HMBC spectra of carbamazepine in (a) saturated solution and... Retrieved from [Link]

Sources

- 1. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One moment, please... [revroum.lew.ro]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lebmedj.elmergib.edu.ly [lebmedj.elmergib.edu.ly]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of N-Carbamoyl Carbamazepine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of N-Carbamoyl Carbamazepine, a significant impurity and derivative of the widely used anticonvulsant drug, Carbamazepine. Understanding these properties is crucial for the development, manufacturing, and quality control of Carbamazepine-related drug products. This document moves beyond a simple listing of data points, offering insights into the experimental rationale and methodologies that underpin our understanding of this compound.

Introduction to this compound

This compound, identified as Carbamazepine Impurity C in various pharmacopeias, is a key related substance that can form during the synthesis or degradation of Carbamazepine[1]. Its presence and concentration are critical quality attributes that must be carefully monitored to ensure the safety and efficacy of the final drug product. This guide will delve into the essential physicochemical parameters of this compound, providing a foundational understanding for researchers and quality control analysts.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. These values serve as a baseline for further in-depth analysis.

| Property | Value | Source(s) |

| Chemical Name | N-(Aminocarbonyl)-5H-dibenz[b,f]azepine-5-carboxamide | [1] |

| Synonyms | Carbamazepine Impurity C, (5H-Dibenzo[b,f]azepin-5-yl-carbonyl)urea | [2] |

| CAS Number | 1219170-51-0 | [3] |

| Molecular Formula | C₁₆H₁₃N₃O₂ | [4] |

| Molecular Weight | 279.29 g/mol | [5] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Melting Point | 169-171 °C | [6] |

| Predicted pKa | 9.16 ± 0.20 | [3] |

| Storage Temperature | -20°C | [3] |

Solubility Profile

The solubility of this compound is a critical parameter influencing its behavior in analytical methods and its potential impact in physiological systems.

Aqueous Solubility

The aqueous solubility of this compound is reported to be very low. A predicted value suggests a solubility of approximately 0.15 g/L (150 µg/mL) at 25°C[3]. This low aqueous solubility is a key consideration for developing dissolution methods and for understanding its potential for precipitation in aqueous environments.

Solubility in Organic Solvents

Stability Characteristics

The stability of this compound is a crucial factor in determining the shelf-life of Carbamazepine drug products and for designing stability-indicating analytical methods. While specific forced degradation studies on isolated this compound are not extensively published, valuable insights can be drawn from the comprehensive stability studies of its parent compound, Carbamazepine.

Rationale for Stability Testing: Forced degradation studies are intentionally designed to degrade a drug substance under more severe conditions than accelerated stability testing[7][8]. This approach helps to identify potential degradation products, understand degradation pathways, and develop robust, stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its impurities and degradants[7][9].

General Stability Observations for Carbamazepine (as a proxy)

Studies on Carbamazepine have shown that it is susceptible to degradation under various stress conditions, including light, high humidity, and extreme pH[5][10].

-

Photostability: Carbamazepine is known to be sensitive to light, which can lead to discoloration and the formation of degradation products[11]. The rate of degradation can be influenced by the polymorphic form of the drug[11].

-

Hydrolytic Stability: Carbamazepine shows significant degradation in both acidic and basic conditions[10].

-

Thermal Stability: Thermal degradation of Carbamazepine has been observed, with decomposition starting at temperatures near its melting point[12].

Given the structural similarity, it is reasonable to hypothesize that this compound may exhibit similar stability challenges. Therefore, the development of any analytical method for Carbamazepine and its impurities must include a thorough forced degradation study to ensure specificity.

Solid-State Properties: The Question of Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical physicochemical property that can significantly impact a drug's solubility, stability, and bioavailability[13][14]. Carbamazepine is a well-known example of a drug with multiple polymorphic forms (Forms I, II, III, and IV) and a dihydrate, each exhibiting different physical properties[13][14][15].

Currently, there is no direct evidence in the reviewed literature to suggest that this compound exhibits polymorphism. However, given that it is a derivative of a highly polymorphic compound, the potential for polymorphism should not be dismissed. The investigation of polymorphism in Carbamazepine derivatives like Oxcarbazepine has revealed the existence of multiple polymorphic forms[3][11][16].

Experimental Approach to Investigate Polymorphism: A systematic screening for polymorphs of this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solid forms would then be characterized using techniques such as:

-

Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

-

Differential Scanning Calorimetry (DSC): To detect melting points and phase transitions.

-

Thermogravimetric Analysis (TGA): To determine the presence of solvates or hydrates.

-

Infrared (IR) and Raman Spectroscopy: To probe differences in molecular interactions in the solid state.

Caption: Workflow for Polymorph Screening and Characterization.

Analytical Characterization

The accurate and precise measurement of this compound is essential for the quality control of Carbamazepine. A variety of analytical techniques can be employed for its identification and quantification.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Carbamazepine and its impurities[17][18][19][20][21]. A stability-indicating HPLC method is crucial to separate this compound from the parent drug and other potential degradation products.

Typical HPLC Method Parameters for Carbamazepine and its Impurities:

-

Column: Reversed-phase columns, such as C18 or C8, are commonly used[18].

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical[18].

-

Detection: UV detection is widely employed, with the detection wavelength often set around 230 nm[22].

Protocol: Development of a Stability-Indicating HPLC Method

-

Standard Preparation: Prepare standard solutions of Carbamazepine and this compound in a suitable solvent, such as methanol or a mixture of the mobile phase.

-

Forced Degradation: Subject a solution of Carbamazepine to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products, including this compound.

-

Chromatographic Separation:

-

Inject the stressed samples into the HPLC system.

-

Optimize the mobile phase composition (e.g., gradient elution) and other chromatographic parameters (e.g., flow rate, column temperature) to achieve adequate separation of all peaks.

-

Ensure a resolution of >1.5 between this compound and any adjacent peaks.

-

-

Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness[22][23].

Caption: HPLC Method Development Workflow.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected bands would include N-H stretching vibrations, C=O stretching from the amide and urea moieties, and aromatic C-H and C=C stretching vibrations[25][26][27][28].

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight and for structural elucidation through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (279.29 g/mol ). The fragmentation pattern would likely involve the loss of the carbamoyl group and other characteristic fragments of the dibenzoazepine ring[29][30][31].

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the melting point and to detect any polymorphic transitions. A DSC thermogram of this compound would show a sharp endotherm corresponding to its melting point in the range of 169-171°C.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA analysis of this compound would indicate its thermal stability and decomposition profile.

Synthesis and Formation

This compound is primarily known as an impurity that can be formed during the synthesis of Carbamazepine[1][32]. One of the common synthetic routes to Carbamazepine involves the reaction of iminostilbene with a cyanate source, such as potassium cyanate, in the presence of an acid[32]. Over-reaction or side reactions can lead to the formation of this compound. It can also be synthesized intentionally for use as a reference standard in analytical methods[14].

Caption: Simplified reaction pathway for the formation of this compound.

Conclusion

This technical guide has provided a detailed examination of the known physicochemical properties of this compound. While it is primarily recognized as an impurity of Carbamazepine, a thorough understanding of its solubility, stability, and analytical characteristics is essential for ensuring the quality and safety of Carbamazepine-containing pharmaceuticals. Further research is warranted to explore the potential for polymorphism in this compound and to develop and publish detailed, validated analytical methods and comprehensive stability studies specifically for this compound.

References

-

Guidechem. This compound 1219170-51-0 wiki.

-

Yutani, R., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Molecular Pharmaceutics, 16(11), 4643-4653.

-

Porter III, W. W., et al. (2009). Crystal polymorphism in a carbamazepine derivative: oxcarbazepine. Journal of Pharmaceutical Sciences, 98(8), 2841-2851.

-

Lefebvre, C., et al. (2000). Solid-state study of polymorphic drugs: carbamazepine. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 41-54.

-

Grzesiak, A. L., et al. (2003). Comparison of the Four Anhydrous Polymorphs of Carbamazepine and the Crystal Structure of Form I. Journal of Pharmaceutical Sciences, 92(11), 2260-2271.

-

Indian Journal of Pharmaceutical Sciences. (2012). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations.

-

Araya-Sibaja, A. M., et al. (2021). What Has Carbamazepine Taught Crystal Engineers? Crystal Growth & Design, 21(7), 3719-3736.

-

Mohammad, A., et al. (2021). Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. Organic Process Research & Development, 25(6), 1406-1417.

-

Daicel Pharma Standards. Carbamazepine Impurities Manufacturers & Suppliers.

-

Datar, P. A., & Shinde, D. B. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 5(4), 213-222.

-

Shah, R., et al. (2020). Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine. Reaction Chemistry & Engineering, 5(11), 2147-2158.

-

ResearchGate. Carbamazepine: Stability Indicating HPLC Assay Method.

-

Worldwidejournals.com. Analytical Method Validation of Stability-Indicating HPLC Method for Determination of Assay of Carbamazepine CR Tablets.

-

Debnath, M., et al. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. Journal of Young Pharmacists, 12(4), 294-298.

-

Džodić, P., et al. (2010). Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography. Journal of AOAC International, 93(4), 1059-1068.

-

Al-Hussain, L. A., & Al-Meshal, M. A. (2023). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Chemical Reviews, 5(4), 316-331.

-

MedCrave online. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00088.

-

Mahesh, M. V. S. K., et al. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 48(1), 7-11.

-

ResearchGate. Solid-state study of polymorphic drugs: Carbamazepine.

-

Dolega, A., et al. (2019). New Insight Into Thermodynamical Stability of Carbamazepine. Journal of Pharmaceutical Sciences, 108(7), 2376-2383.

-

Al-Hussain, L. A., & Al-Meshal, M. A. (2023). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Chemical Reviews, 5(4), 316-331.

-

PubChem. Carbamazepine.

-

ChemicalBook. Carbamazepine(298-46-4) 1H NMR spectrum.

-

Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC - NIH.

-

Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(6), 56-66.

-

RJPBCS. (2011). FTIR, FTR and UV-Vis Analysis of Carbamazepine. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 685-695.

-

HMDB. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0014704).

-

Carbamazepine Degradation Mediated by Light in the Presence of Humic Substances-Coated Magnetite Nanoparticles - PMC - NIH.

-

Google Patents. Clean and efficient preparation method of carbamazepine.

-

ResearchGate. FTIR, FTR and UV-Vis analysis of carbamazepine.

-

United States Biological. This compound - Data Sheet.

-

Miao, X. S., et al. (2002). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 74(15), 3734-3739.

-

Reddit. 13C-NMR of Carbamazepine: Can somebody explain why there are 10 signals in this spectrum and how to assign them?

-

ResearchGate. FTIR spectrum of carbamazepine.

-

LGC Standards. This compound.

-

ResearchGate. 13C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.

-

ResearchGate. FTIR spectrum of carbamazepine.

-

ChemicalBook. This compound | 1219170-51-0.

-

NIST WebBook. Carbamazepine.

-

Frigerio, A., et al. (1972). Mass Spectrometric Characterization of carbamazepine-10,11-epoxide, a Carbamazepine Metabolite Isolated From Human Urine. Journal of Pharmaceutical Sciences, 61(7), 1144-1147.

-

NIST WebBook. Carbamazepine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Crystal polymorphism in a carbamazepine derivative: oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. Carbamazepine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. This compound | 1219170-51-0 [chemicalbook.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Solid-state study of polymorphic drugs: carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jopcr.com [jopcr.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Crystal Polymorphism in a Carbamazepine Derivative: Oxcarbazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 20. jchemrev.com [jchemrev.com]

- 21. jchemrev.com [jchemrev.com]

- 22. worldwidejournals.com [worldwidejournals.com]

- 23. researchgate.net [researchgate.net]

- 24. Carbamazepine(298-46-4) 1H NMR [m.chemicalbook.com]

- 25. rjpbcs.com [rjpbcs.com]

- 26. researchgate.net [researchgate.net]

- 27. lebmedj.elmergib.edu.ly [lebmedj.elmergib.edu.ly]

- 28. researchgate.net [researchgate.net]

- 29. employees.csbsju.edu [employees.csbsju.edu]

- 30. Mass spectrometric characterization of carbamazepine-10,11-epoxide, a carbamazepine metabolite isolated from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Carbamazepine [webbook.nist.gov]

- 32. Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

N-Carbamoyl Carbamazepine mechanism of action studies

An In-Depth Technical Guide to the Mechanistic Investigation of N-Carbamoyl Carbamazepine

Foreword: Charting the Unexplored

This compound is recognized primarily as a derivative and impurity of Carbamazepine (CBZ), a cornerstone therapeutic agent for epilepsy and neuropathic pain[1][2]. While the mechanism of action for Carbamazepine is extensively documented, this compound remains largely uncharacterized. This guide, therefore, serves a dual purpose: first, to postulate the likely mechanisms of action for this compound based on the robust pharmacology of its parent compound, and second, to provide a detailed, field-proven methodological framework for researchers to definitively elucidate its specific molecular interactions. We will proceed under the guiding hypothesis that the structural similarity between the two molecules implies a conserved primary mechanism, while acknowledging the potential for subtle, yet significant, differences in affinity, kinetics, and off-target effects.

Part 1: The Hypothesized Core Mechanism - State-Dependent Blockade of Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of action for Carbamazepine is the inhibition of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons[3][4]. This action stabilizes hyperexcited nerve membranes, thereby suppressing the repetitive, high-frequency neuronal firing that characterizes seizure activity[5]. It is highly probable that this compound shares this primary target.

Causality of Action: The Inactivated State Preference

A crucial aspect of this mechanism is its state-dependency. VGSCs cycle through three main conformational states: resting, open, and inactivated[4]. Carbamazepine preferentially binds to the inactivated state of the channel[3][6]. This is a key feature that contributes to its therapeutic window. During normal, low-frequency neuronal firing, channels spend minimal time in the inactivated state, meaning the drug has little effect. However, during the high-frequency firing of a seizure, a larger proportion of channels accumulate in the inactivated state, making them more susceptible to blockade by the drug[5]. This use-dependent and voltage-dependent action allows for targeted suppression of pathological activity with less impact on normal neurotransmission. We hypothesize that this compound will exhibit similar state-dependent binding kinetics.

Caption: Experimental workflow for patch-clamp electrophysiology analysis.

Detailed Protocol: Whole-Cell Voltage-Clamp Analysis of VGSC Inhibition

-

Cell Culture & Preparation:

-

Rationale: Use a cell line (e.g., HEK293 or CHO) stably expressing a specific human VGSC subtype (e.g., Nav1.7, relevant for pain)[7] to isolate the effects to a single channel type.

-

Protocol: Culture cells to 60-80% confluency. Dissociate cells using a gentle enzyme (e.g., TrypLE) and re-plate onto glass coverslips 24-48 hours before recording.

-

-

Solutions:

-

Rationale: The composition of internal and external solutions is critical for isolating sodium currents.

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX) should be used in control experiments to confirm the current is from voltage-gated sodium channels.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium and fluoride ions are used to block potassium and calcium channels from the inside.

-

-

Recording Procedure:

-

Rationale: A specific voltage protocol is required to assess state-dependence.

-

Step 1 (Seal Formation): Using a micromanipulator, approach a single cell with a glass micropipette (2-5 MΩ resistance) and form a high-resistance (>1 GΩ) seal.

-

Step 2 (Whole-Cell Access): Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Step 3 (Baseline Recording): Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.

-

Step 4 (Assessing Inactivated-State Block): To test for use-dependence, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz). To directly measure affinity for the inactivated state, hold the cell at a depolarized potential (e.g., -70 mV, where a significant fraction of channels are inactivated) before the test pulse and compare the current to that from a hyperpolarized holding potential (-120 mV).[6][8]

-

Step 5 (Drug Application): Perfuse the external solution containing this compound (at various concentrations) over the cell. Repeat the voltage protocols.

-

Step 6 (Washout): Perfuse with the drug-free external solution to check for reversibility of the effect.

-

-

Data Analysis:

-

Rationale: Quantify the inhibitory effect and determine key pharmacological parameters.

-

IC₅₀ Calculation: Measure the peak sodium current at each drug concentration and fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

-

State-Dependence Analysis: Compare the IC₅₀ values obtained from different holding potentials. A lower IC₅₀ at more depolarized potentials indicates a preferential block of the inactivated state.

-

Workflow 2: Receptor Affinity Determination using Radioligand Binding Assays

Radioligand binding assays are a powerful tool for measuring the affinity of a compound for a specific receptor or channel binding site.[9][10] A competitive binding assay will determine the affinity (Ki) of this compound for the VGSC by measuring its ability to displace a known radiolabeled ligand.

Detailed Protocol: Competitive [³H]Batrachotoxin Binding Assay

-

Tissue Preparation:

-

Rationale: Use a tissue source rich in VGSCs, such as rat brain synaptosomes.

-

Protocol: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge to pellet cellular debris, then centrifuge the supernatant at a higher speed to isolate the synaptosomal membrane fraction. Resuspend the pellet in the assay buffer.

-

-

Assay Components:

-

Rationale: The choice of radioligand is key. Batrachotoxin (BTX) is a well-characterized VGSC ligand.

-

Radioligand: [³H]Batrachotoxin-A 20-α-benzoate ([³H]BTX-B).

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions.

-

Positive Control: Unlabeled Carbamazepine or another known VGSC blocker like Veratridine (for defining non-specific binding).

-

Assay Buffer: 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, pH 7.4.

-

-

Assay Procedure:

-

Rationale: The goal is to reach equilibrium where the unlabeled compound competes with the radioligand for the binding site.[11][12]

-

Step 1 (Incubation): In a 96-well plate, combine the synaptosomal membranes, a fixed concentration of [³H]BTX-B (typically at its Kd), and varying concentrations of this compound.

-

Step 2 (Equilibrium): Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Step 3 (Separation): Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Step 4 (Quantification): Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Rationale: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.

-

Ki Calculation: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Workflow 3: In Vivo Neurotransmitter Monitoring using Microdialysis

To understand the effects of this compound on neurotransmitter dynamics in the living brain, in vivo microdialysis is the technique of choice.[13][14] This method allows for the sampling of extracellular fluid from specific brain regions to measure changes in neurotransmitter levels (e.g., glutamate, GABA) following drug administration.[15][16]

Detailed Protocol: Hippocampal Microdialysis in a Freely Moving Rat

-

Surgical Implantation:

-

Rationale: A microdialysis probe must be stereotaxically implanted into the target brain region (e.g., the hippocampus, a key area in epilepsy).

-

Protocol: Anesthetize a rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the dorsal hippocampus. Allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

Rationale: The semipermeable membrane of the probe allows for the passive diffusion of small molecules from the brain's extracellular fluid into a perfusate, which is then collected for analysis.[15]

-

Step 1 (Probe Insertion): On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Step 2 (Perfusion): Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Step 3 (Baseline Collection): After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Step 4 (Drug Administration): Administer this compound (e.g., via intraperitoneal injection).

-

Step 5 (Post-Dosing Collection): Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations over time.

-

-

Sample Analysis:

-

Rationale: The collected dialysate contains very low concentrations of neurotransmitters, requiring a highly sensitive analytical method.

-

Protocol: Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.[17] This allows for the separation and quantification of individual neurotransmitters like glutamate and GABA.

-

-

Data Analysis:

-

Rationale: Express the results as a percentage change from the pre-drug baseline.

-

Protocol: Average the concentrations from the baseline samples. For each post-drug sample, calculate the percentage change relative to this baseline. Use statistical analysis (e.g., ANOVA) to determine if the changes are significant.

-

Part 4: Data Synthesis and Interpretation

The quantitative data gathered from these experimental workflows should be synthesized to build a comprehensive mechanistic profile.

Table 1: Predicted Experimental Outcomes for this compound (Based on Carbamazepine Data)

| Experiment | Parameter Measured | Predicted Outcome | Mechanistic Implication |

| Whole-Cell Patch-Clamp | IC₅₀ for Na⁺ current block | Potent inhibition (low µM range) | Direct interaction with VGSCs. |

| State-Dependence | Lower IC₅₀ at depolarized potentials | Preferential binding to the inactivated state of VGSCs. | |

| Radioligand Binding | Ki from [³H]BTX displacement | Affinity in the µM range | Confirms direct binding to the VGSC neurotoxin site 5. |

| In Vivo Microdialysis | Extracellular Glutamate | Potential decrease or no change [18] | Modulation of presynaptic excitatory transmission. |

| Extracellular GABA | Potential increase in basal levels [19] | Enhancement of inhibitory tone. |

Conclusion

While this compound is currently viewed through the lens of its parent compound, a dedicated investigation into its mechanism of action is scientifically warranted. The structural nuances may lead to altered potency, selectivity, or unforeseen off-target effects. The integrated methodological approach outlined in this guide—combining electrophysiology, receptor binding assays, and in vivo neurochemical monitoring—provides a robust and self-validating framework for researchers. By systematically executing these protocols, the scientific community can move beyond hypothesis and establish a definitive pharmacological identity for this compound, clarifying its role and potential impact in neuropharmacology.

References

- Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects - YouTube. (n.d.).

- What is the mechanism of Carbamazepine? - Patsnap Synapse. (2024, July 17).

- Ungerstedt, U. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Life Sciences, 41(7), 861-864.

- What is the mechanism of action of sodium channel blockers, such as carbamazepine (Tegretol), in managing pain? - Dr.Oracle. (2025, June 14).

-

Patch Clamp Electrophysiology, Action Potential, Voltage Clamp - Molecular Devices. (n.d.). Retrieved January 16, 2026, from [Link]

-

Cheetham, S. C., & Heal, D. J. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC. Retrieved January 16, 2026, from [Link]

-

Patch clamp - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Electrophysiological Approaches for the Study of Ion Channel Function - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mechanisms of action of antiepileptic drugs - Epilepsy Society. (n.d.). Retrieved January 16, 2026, from [Link]

-

In Vivo Brain Microdialysis of Monoamines - Springer Nature Experiments. (n.d.). Retrieved January 16, 2026, from [Link]

-

Ishige, K., et al. (2001). Carbamazepine prevents breakdown of neurotransmitter release induced by hyperactivation of ryanodine receptor. PubMed. Retrieved January 16, 2026, from [Link]

-

Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist. (2024, September 12). Retrieved January 16, 2026, from [Link]

-

Benefits of in vivo monitoring | Microdialysis - Pronexus Analytical AB. (n.d.). Retrieved January 16, 2026, from [Link]

-

Patch clamp techniques for single channel and whole-cell recording - The University of Texas at Dallas. (n.d.). Retrieved January 16, 2026, from [Link]

-

Making the Most of Microdialysis for Neurotransmitter Analysis - News-Medical.Net. (2019, February 6). Retrieved January 16, 2026, from [Link]

-

Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Carbamazepine | C15H12N2O | CID 2554 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Post, R. M., et al. (n.d.). Lack of effect of carbamazepine on gamma-aminobutyric acid in cerebrospinal fluid. Neurology. Retrieved January 16, 2026, from [Link]

-

Carbamazepine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Carbamazepine - StatPearls - NCBI Bookshelf. (2023, July 10). Retrieved January 16, 2026, from [Link]

-

Carbamazepine Attenuates Astroglial L-Glutamate Release Induced by Pro-Inflammatory Cytokines via Chronically Activation of Adenosine A2A Receptor - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

-

Receptor Binding Assays and Drug Discovery - PubMed. (2017, October 15). Retrieved January 16, 2026, from [Link]

-

Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]

-

Radioligand Binding Assay - Creative Bioarray. (n.d.). Retrieved January 16, 2026, from [Link]

-

Carbamazepine as antiepiletic and analgesic | mechanism, side effects and dose - YouTube. (2019, December 16). Retrieved January 16, 2026, from [Link]

-

Antimanic drugs - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Voltage protocols for the identification of distinct types of sodium channel inhibitors. (2011, March 23). Retrieved January 16, 2026, from [Link]

-

Lee, Y. B., et al. (2005). Carbamazepine enhances the activity of glutamate transporter type 3 via phosphatidylinositol 3-kinase. PubMed. Retrieved January 16, 2026, from [Link]

-

Pesti, K., et al. (2010). Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study. NIH. Retrieved January 16, 2026, from [Link]

-

Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Clinical pharmacokinetics and pharmacological effects of carbamazepine and carbamazepine-10,11-epoxide. An update - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

What is the mechanism of action of carbamazepine (anticonvulsant medication)? - Dr.Oracle. (2025, April 13). Retrieved January 16, 2026, from [Link]

-

Clinical pharmacokinetics of carbamazepine - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Carbamazepine-Mediated Adverse Drug Reactions: CBZ-10,11-epoxide but Not Carbamazepine Induces the Alteration of Peptides Presented by HLA-B∗15:02 - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Measuring Sodium Transport in Cells with Nuclear Magnetic Resonance | Journal of the American Chemical Society. (2026, January 15). Retrieved January 16, 2026, from [Link]

-

Carbamazepine Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 16, 2026, from [Link]

-

How to Boost Efficacy of a Sodium Channel Blocker: The Devil Is in the Details - PMC. (2019, October 28). Retrieved January 16, 2026, from [Link]

-

Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel. (2019, February 6). Retrieved January 16, 2026, from [Link]

-

Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia - PMC. (2025, April 28). Retrieved January 16, 2026, from [Link]

-

Synthesis of Carbamazepine - YouTube. (2020, April 16). Retrieved January 16, 2026, from [Link]

-

A Brief Review on Carbamazepine – History, Pharmacological Properties and Environmental Impact - Iris Publishers. (2021, May 26). Retrieved January 16, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Carbamazepine? [synapse.patsnap.com]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. droracle.ai [droracle.ai]

- 6. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]

- 9. biopharmaboardroom.com [biopharmaboardroom.com]

- 10. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 16. Benefits of in vivo monitoring | Microdialysis | Pronexus [pronexusanalytical.com]

- 17. news-medical.net [news-medical.net]

- 18. Carbamazepine Attenuates Astroglial L-Glutamate Release Induced by Pro-Inflammatory Cytokines via Chronically Activation of Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carbamazepine prevents breakdown of neurotransmitter release induced by hyperactivation of ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro activity of N-Carbamoyl Carbamazepine

An Investigative Framework for the In Vitro Characterization of N-Carbamoyl Carbamazepine (Carbamazepine Impurity C)

**Abstract

This technical guide provides a comprehensive framework for the detailed in vitro characterization of this compound, a known process impurity of the widely-used anticonvulsant drug, Carbamazepine[1][2]. While extensive data exists for the parent compound, the biological activity of this specific impurity remains uncharacterized in public literature. As the activity of impurities can contribute to both the therapeutic and toxicological profile of an active pharmaceutical ingredient (API), a thorough investigation is warranted. This document outlines a logical, multi-stage experimental plan, beginning with fundamental physicochemical analysis and progressing to primary target engagement and secondary cellular effect assays. The protocols described herein are grounded in established methodologies for Carbamazepine and are designed to provide a robust, self-validating assessment of this compound's in vitro biological activity for researchers in pharmacology and drug development.

Introduction: The Rationale for Characterizing a Known Impurity

Carbamazepine (CBZ) is a cornerstone therapy for epilepsy and neuropathic pain[3]. Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium channels (VGSCs), where it preferentially binds to the inactivated state of the channel, thereby inhibiting the sustained, high-frequency repetitive firing of neurons that underlies seizure activity[1][4]. CBZ is metabolized in the liver to several compounds, most notably Carbamazepine-10,11-epoxide, which is also pharmacologically active[5][6][7].

This compound (NCC), identified as "Carbamazepine EP Impurity C" by the European Pharmacopoeia, is a synthesis-related impurity rather than a known metabolite[2][8]. Structurally, it is a derivative of CBZ featuring an additional carbamoyl group attached to the nitrogen of the existing carbamoyl moiety. While often controlled to minimal levels in the final drug product, the presence of any impurity with potential biological activity necessitates characterization.

This guide puts forth the hypothesis that due to its structural similarity to CBZ, NCC may possess activity at VGSCs. The following sections provide a detailed roadmap to test this hypothesis and build a comprehensive in vitro profile.

Stage 1: Foundational Physicochemical Characterization

Before any biological assessment, it is critical to understand the fundamental properties of the test article. The poor aqueous solubility of the parent compound, CBZ, is a well-known challenge in in vitro studies, often requiring the use of surfactants or co-solvents[9]. Determining these parameters for NCC is a mandatory first step for accurate and reproducible biological data.

Protocol: Kinetic Aqueous Solubility Determination

Causality: This assay determines the concentration at which the compound remains soluble in aqueous buffer, preventing compound precipitation in subsequent biological assays which would lead to inaccurate concentration-response curves.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.

-

Aqueous Dilution: Transfer a small, precise volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the chosen aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS), resulting in a final DMSO concentration of ≤1%.

-

Incubation & Measurement: Shake the plate for a defined period (e.g., 2 hours) at room temperature. Measure the turbidity of each well using a plate reader at a wavelength of ~620 nm. The concentration at which turbidity significantly increases above baseline is the approximate kinetic solubility limit.

-

Confirmation (Optional): For higher precision, the samples can be centrifuged, and the supernatant analyzed by HPLC to quantify the amount of compound remaining in solution.

Protocol: Stock and Assay Buffer Stability

Causality: This protocol validates that the compound does not degrade significantly under storage and experimental conditions, ensuring the tested concentration is accurate throughout the assay.

Methodology:

-

Sample Preparation: Prepare aliquots of the 10 mM DMSO stock and a working concentration (e.g., 10 µM) in the primary aqueous assay buffer.

-